(2S,3S,4S)-Alvimopan is a peripherally acting μ-opioid receptor antagonist primarily used to mitigate postoperative ileus, a condition characterized by reduced gastrointestinal motility following surgical procedures. Alvimopan accelerates recovery of bowel function after surgeries involving bowel resection with primary anastomosis. It is marketed under the brand name Entereg and was approved for clinical use in the United States in 2008. The compound is classified as a small molecule and belongs to the group of organic compounds known as hybrid peptides.
The synthesis of (2S,3S,4S)-Alvimopan involves several key steps that generate its chiral centers. Initially, a chiral center is established through the resolution of a precursor compound using (+)-diparatoulyl-D-tartaric acid. This process yields a specific diastereomer, which undergoes further transformations to create additional chiral centers. The synthesis continues with the introduction of various substituents and functional groups through selective reactions, including the use of decalin and alkylation techniques.
The synthesis pathway can be summarized as follows:
(2S,3S,4S)-Alvimopan has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , with a molecular weight averaging around 424.53 g/mol. The IUPAC name for this compound is:
CC(C(=O)N[C@H](C(=O)O)C(C1=CC=CC=C1)=C(C)C(C(C)C(C)C)=C(C)C)=C(C)C(C)C
The structure features a benzyl group attached to a piperidine derivative, contributing to its pharmacological activity.
(2S,3S,4S)-Alvimopan undergoes various chemical reactions during its synthesis and metabolism:
The compound's stability and reactivity are influenced by its functional groups and stereochemistry.
(2S,3S,4S)-Alvimopan functions primarily as an antagonist at the μ-opioid receptors located in the gastrointestinal tract. It binds competitively to these receptors without activating them, thereby blocking the effects of endogenous opioids that would normally inhibit gastrointestinal motility.
These properties influence Alvimopan's pharmacokinetics and bioavailability.
(2S,3S,4S)-Alvimopan is primarily utilized in clinical settings for:
Its unique mechanism allows it to provide therapeutic benefits without typical opioid-related side effects such as constipation or sedation.
Alvimopan possesses three chiral centers, theoretically enabling eight diastereomers. However, stereochemical constraints during synthesis limit practical isolation to four diastereomers due to anti-selectivity at the C3 and C4 positions of the piperidine ring. The active pharmaceutical ingredient (API) is the (2S,3S,4S) configuration, which acts as a peripherally selective µ-opioid receptor antagonist [1] [7].
Key stereoselective steps include:
Table 1: Configurations and Specific Optical Rotation (SOR) of Synthesized Alvimopan Diastereomers [1]
Stereochemical Assignment | SOR [α]²⁵D (C=1.01, DMSO) | Compound |
---|---|---|
(2S,3R,4R) | +43.48° | 1 (API) |
(2R,3R,4R) | +53.21° | 1a |
(2S,3S,4S) | -47.22° | 1b |
(2R,3S,4S) | -52.40° | 1c |
Resolution of racemic intermediates is critical for obtaining enantiopure alvimopan precursors:
Retrosynthesis dissects alvimopan into two advanced intermediates (Figure 4) [1] [7] [9]:
Table 2: Key Intermediates in Alvimopan Retrosynthesis [1] [4] [9]
Intermediate | Structure Role | Synthetic Route |
---|---|---|
Compound 6 | Racemic piperidine | Mannich reaction, catalytic hydrogenation |
Compound 7 | Resolved (3R,4R)-piperidine | (+)-DPTTA salt crystallization |
Compound 9 | Methylated piperidine | anti-selective methylation with n-BuLi/Me₂SO₄ |
Compound 13 | Activated acyl donor | Coupling of (S)-2-benzylsuccinate with glycine |
Solution-phase synthesis dominates industrial alvimopan production due to scalability:
Solid-phase approaches (SPPS) are exploratory but less adopted:
Table 3: Solution- vs. Solid-Phase Method Comparison [4] [9]
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Coupling Yield | 85–92% | 55–60% |
Racemization Risk | Low (controlled pH/temperature) | High (acidic cleavage) |
Scale-Up Feasibility | Excellent | Limited (resin loading capacity) |
Key Solvents | DMF, CH₂Cl₂, THF | DMF, DCM, TFA |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: